3-Amino-3-biphenyl-3-YL-propionic acid
Description
3-Amino-3-biphenyl-3-YL-propionic acid (hypothetical IUPAC name) is a β-amino acid derivative characterized by a biphenyl moiety at the β-carbon of the propionic acid backbone.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-amino-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) |
InChI Key |
STLQUHNBILJQTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(3-phenylphenyl)propanoic acid can be achieved through several methods:
Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. For example, asymmetric hydrogenation of a suitable precursor can yield the (3R)-enantiomer.
Resolution of Racemates: This method involves the separation of racemic mixtures into individual enantiomers using chiral resolving agents or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions typically include controlled temperature, pressure, and the use of solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-phenylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-phenylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties based on evidence:
Hypothesized Properties of 3-Amino-3-biphenyl-3-YL-propionic Acid:
- Molecular Formula: C₁₅H₁₅NO₂ (estimated)
- Molecular Weight : ~241.29 g/mol
- Key Features: The biphenyl group increases steric bulk and lipophilicity compared to monosubstituted analogs. This may enhance membrane permeability but reduce aqueous solubility.
Key Research Findings and Trends
Substituent Position Matters : 3-Substituted phenyl analogs (e.g., 3-methoxy in ) show higher receptor selectivity than 4-substituted derivatives .
Chirality Impacts Activity: Enantiomers like (R)-3-Amino-3-(4-bromophenyl)propionic acid () may exhibit distinct biological profiles compared to (S)-forms .
Trade-offs in Physicochemical Properties : Increased lipophilicity (e.g., biphenyl) can enhance receptor binding but complicate formulation due to poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
